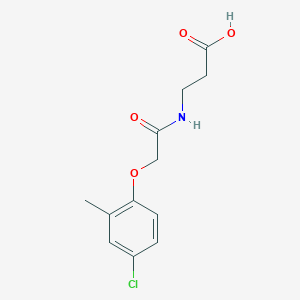![molecular formula C13H7N3OS2 B4823637 2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4823637.png)
2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a quinazolinone core fused with a thiadiazole ring and a thienyl substituent, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienyl-substituted hydrazides with ortho-aminobenzoyl derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthesis methods to minimize environmental impact. Deep eutectic solvents, which are environmentally friendly and cost-effective, have been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, hydrochloric acid, sodium acetate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinazolinone derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
Uniqueness
2-(2-thienyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the combination of the quinazolinone and thiadiazole rings with a thienyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-thiophen-2-yl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c17-12-8-4-1-2-5-9(8)14-13-16(12)15-11(19-13)10-6-3-7-18-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHHWPWURRVNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4823558.png)
![N-{5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4823560.png)

![N-[4-(benzyloxy)phenyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B4823572.png)
![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4823575.png)
![4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B4823581.png)
![N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4823590.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4823603.png)
![3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B4823613.png)

![3-bromo-N-[(Z)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4823633.png)
![9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4823634.png)
![Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate](/img/structure/B4823650.png)
![PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4823653.png)
